

Application Notes and Protocols for Titrimetric Determination of Nitrosylsulfuric Acid Concentration

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Nitrosylsulfuric acid*

Cat. No.: *B179271*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrosylsulfuric acid (NOHSO_4) is a significant intermediate and reagent in various chemical processes, including the production of caprolactam and as a diazotizing agent in the synthesis of azo dyes. Accurate determination of its concentration is crucial for process control, quality assurance, and safety. This document provides detailed application notes and protocols for the titrimetric determination of **nitrosylsulfuric acid** concentration using two reliable redox titration methods: Permanganate Titration (back-titration) and Cerimetric Titration.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the described titrimetric methods.

Parameter	Permanganate Titration	Cerimetric Titration
Titrant Concentration	0.1 N (0.02 M) KMnO ₄	0.1 N Ceric Ammonium Sulfate
Primary Standard	Sodium Oxalate (Na ₂ C ₂ O ₄)	Arsenic Trioxide (As ₂ O ₃) or Sodium Oxalate (Na ₂ C ₂ O ₄)
Indicator	Self-indicating (KMnO ₄)	Ferroin indicator
Endpoint Color Change	Colorless to persistent faint pink	Orange to pale blue
Reaction Principle	Back-titration of excess KMnO ₄ with Na ₂ C ₂ O ₄	Direct titration of the analyte with Ce(IV)
Key Reaction Conditions	Acidic medium (H ₂ SO ₄), elevated temperature (approx. 60-70°C for back-titration)	Acidic medium (H ₂ SO ₄)

Method 1: Permanganate Titration (Back-Titration Method)

This is a widely used and robust method for determining the concentration of **nitrosylsulfuric acid**. The method involves the oxidation of **nitrosylsulfuric acid** with a known excess of potassium permanganate, followed by the titration of the unreacted permanganate with a standard solution of sodium oxalate.

Principle

In an acidic medium, potassium permanganate oxidizes **nitrosylsulfuric acid** to nitric acid and sulfuric acid, while being reduced to manganese(II) sulfate.^[1] The reaction is as follows:

Since the reaction can be slow and subject to side reactions if the **nitrosylsulfuric acid** concentration is high, a back-titration approach is employed.^[1] A known excess of standard potassium permanganate solution is added to the **nitrosylsulfuric acid** sample. The excess, unreacted potassium permanganate is then determined by titrating with a standard solution of sodium oxalate.

The reaction between potassium permanganate and sodium oxalate in an acidic medium is:

Experimental Protocol

1. Reagent Preparation

- 0.1 N Potassium Permanganate (KMnO₄) Solution:
 - Weigh approximately 3.2 g of KMnO₄ and dissolve it in 1000 mL of distilled water.
 - Heat the solution to boiling for about 1 hour to oxidize any organic matter.
 - Allow the solution to stand in the dark for at least 2 days to permit the precipitation of manganese dioxide.
 - Carefully filter the solution through a sintered glass funnel without disturbing the precipitate. Store in a clean, dark glass bottle.
- 0.1 N Sodium Oxalate (Na₂C₂O₄) Primary Standard Solution:
 - Dry primary standard grade sodium oxalate at 105-110°C for at least 2 hours and cool in a desiccator.
 - Accurately weigh about 6.7 g of the dried Na₂C₂O₄ and dissolve it in a 1000 mL volumetric flask with distilled water.
 - Ensure the solid is completely dissolved before diluting to the mark.
- Sulfuric Acid (H₂SO₄) Solution (1+5):
 - Slowly and carefully add 1 part of concentrated sulfuric acid to 5 parts of distilled water with constant stirring. Allow the solution to cool.

2. Standardization of 0.1 N Potassium Permanganate Solution

- Pipette 25.00 mL of the 0.1 N sodium oxalate standard solution into a 250 mL Erlenmeyer flask.

- Add 10 mL of the (1+5) sulfuric acid solution.
- Heat the mixture to 60-70°C.
- Titrate the hot solution with the prepared KMnO₄ solution from a burette. The permanganate solution is added dropwise, and the pink color should disappear before the next drop is added.
- The endpoint is reached when a faint, persistent pink color remains for at least 30 seconds.
- Repeat the titration at least three times and calculate the average normality of the KMnO₄ solution.

3. Titration of **Nitrosylsulfuric Acid** Sample

- Sample Preparation: If the expected concentration of **nitrosylsulfuric acid** is high (e.g., >20%), it must be diluted with concentrated sulfuric acid to prevent side reactions.[\[1\]](#) For example, a 1:1 dilution for 20-40% NOHSO₄.[\[2\]](#)[\[3\]](#) Accurately weigh the diluted sample.
- Accurately weigh approximately 1 g of the prepared **nitrosylsulfuric acid** sample into a 250 mL Erlenmeyer flask.
- Carefully add a known excess volume (e.g., 40.00 mL) of the standardized 0.1 N KMnO₄ solution to the flask.
- Add 10 mL of the (1+5) sulfuric acid solution.
- Gently heat the mixture to about 40°C to ensure the reaction goes to completion.[\[1\]](#)
- Add a known volume of standardized 0.1 N sodium oxalate solution from a burette until the pink color of the permanganate disappears and the solution becomes clear. Record the volume of sodium oxalate solution added.
- Heat the solution to 60-70°C.
- Titrate the excess sodium oxalate with the standardized 0.1 N KMnO₄ solution until a faint, persistent pink color is observed. Record the volume of KMnO₄ solution used in this step.

4. Calculation

The concentration of **nitrosylsulfuric acid** in the sample can be calculated using the following formula:

$$\text{Percentage of NOHSO}_4 = [((V_1 * N_1) - (V_2 * N_2)) * \text{Eq. Wt. of NOHSO}_4] / (\text{Sample Weight} * 10)$$

Where:

- V_1 = Total volume of KMnO_4 added (mL)
- N_1 = Normality of KMnO_4 solution
- V_2 = Volume of $\text{Na}_2\text{C}_2\text{O}_4$ added (mL)
- N_2 = Normality of $\text{Na}_2\text{C}_2\text{O}_4$ solution
- Eq. Wt. of NOHSO_4 = 63.54 g/eq

Method 2: Cerimetric Titration

Cerimetric titration is an alternative redox method that can be adapted for the determination of **nitrosylsulfuric acid**. Ceric(IV) ions are strong oxidizing agents, and the titration is typically carried out in an acidic medium.

Principle

Nitrosylsulfuric acid, being a nitrosating agent, can be oxidized by a standard solution of ceric sulfate or ceric ammonium sulfate. The ceric(IV) ions are reduced to cerous(III) ions.

The endpoint of the titration is detected using a redox indicator, such as ferroin, which changes color upon oxidation by the excess Ce(IV) ions.

Experimental Protocol

1. Reagent Preparation

- 0.1 N Ceric Ammonium Sulfate Solution:
 - Weigh approximately 66 g of ceric ammonium sulfate and dissolve it in a mixture of 30 mL of concentrated sulfuric acid and 500 mL of distilled water with gentle heating.
 - Cool the solution and filter it through a sintered glass crucible.
 - Dilute the filtrate to 1000 mL in a volumetric flask with distilled water.
- Ferroin Indicator Solution:
 - Dissolve 1.485 g of 1,10-phenanthroline monohydrate in 100 mL of a solution containing 0.695 g of ferrous sulfate heptahydrate.
- Sulfuric Acid (H_2SO_4) Solution (5.25 N):
 - Prepare by diluting concentrated sulfuric acid as required.

2. Standardization of 0.1 N Ceric Ammonium Sulfate Solution

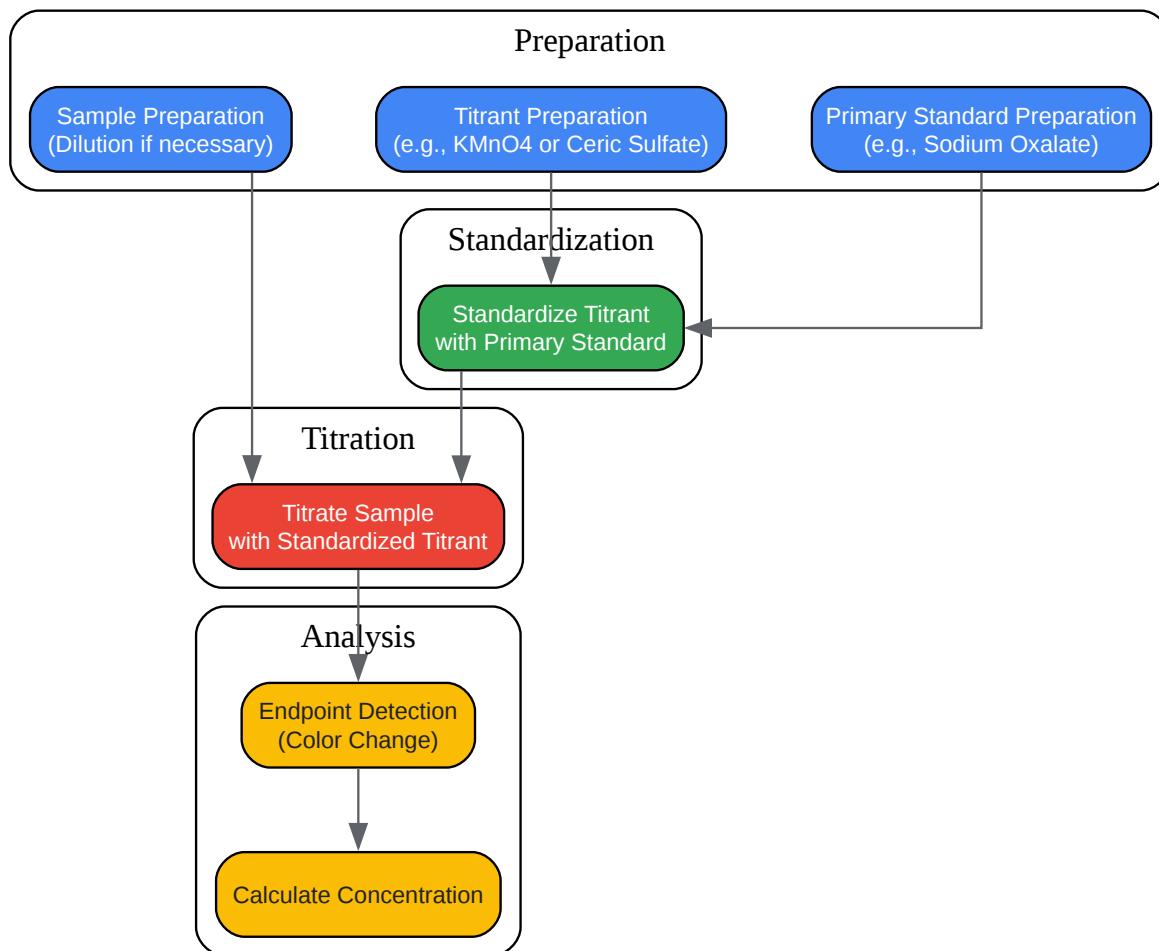
- Accurately weigh about 0.2 g of primary standard arsenic trioxide (As_2O_3), previously dried at 105°C for 1 hour, and transfer it to a 500 mL flask.
- Dissolve the As_2O_3 in 25 mL of 8% w/v sodium hydroxide solution.
- Add 100 mL of water and 30 mL of dilute sulfuric acid.
- Add 2-3 drops of ferroin indicator.
- Titrate with the ceric ammonium sulfate solution until the color changes from orange to a very pale blue.
- Calculate the normality of the ceric solution.

3. Titration of **Nitrosylsulfuric Acid** Sample

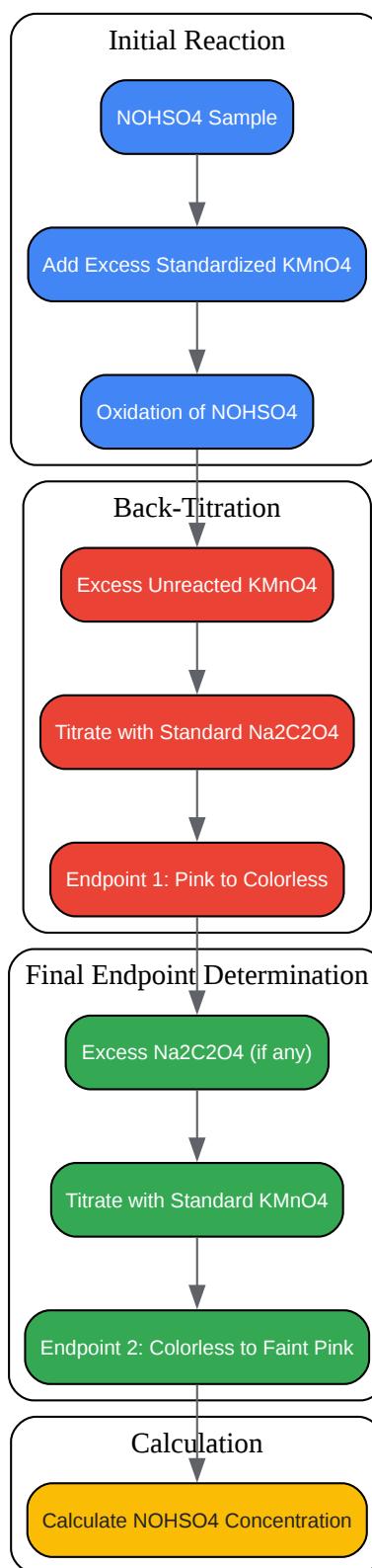
- Accurately weigh a suitable amount of the **nitrosylsulfuric acid** sample and dissolve it in a known volume of distilled water.

- Transfer an aliquot of the sample solution to a 250 mL Erlenmeyer flask.
- Add 5 drops of 5.25 N sulfuric acid.
- Add 2-3 drops of ferroin indicator solution. The solution should turn orange.
- Titrate with the standardized 0.1 N ceric ammonium sulfate solution.
- The endpoint is reached when the color of the solution changes from orange to a persistent pale blue.^[4]
- Record the volume of the titrant used.

4. Calculation


The concentration of **nitrosylsulfuric acid** in the sample can be calculated using the following formula:

$$\text{Percentage of NOHSO}_4 = (V * N * \text{Eq. Wt. of NOHSO}_4 * 100) / (\text{Sample Weight} * 1000)$$


Where:

- V = Volume of Ceric Ammonium Sulfate solution used (mL)
- N = Normality of Ceric Ammonium Sulfate solution
- Eq. Wt. of NOHSO₄ = 127.08 g/eq (assuming a 1-electron change)

Diagrams

[Click to download full resolution via product page](#)

Caption: General workflow for titrimetric analysis.

[Click to download full resolution via product page](#)

Caption: Workflow for permanganate back-titration.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Cerimetry, Iodimetry, Iodometry, Bromometry, Dichrometry and Titration with Potassium-iodate | Pharmaguideline [pharmaguideline.com]
- 3. An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. images.hach.com [images.hach.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Titrimetric Determination of Nitrosylsulfuric Acid Concentration]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b179271#titrimetric-determination-of-nitrosylsulfuric-acid-concentration>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com